(5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride
Description
This compound features a bicyclo[3.1.1]heptane core with a 2-oxabicyclo ether oxygen atom and a methyl substituent at the 5-position. The methanamine group is attached to the 1-position of the bicyclic system, forming a hydrochloride salt. Its molecular formula is C₈H₁₅NO·HCl, with a molecular weight of approximately 177.67 g/mol .
Properties
IUPAC Name |
(5-methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-7-2-3-10-8(4-7,5-7)6-9;/h2-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOHMYYVFKQUSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCOC(C1)(C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2413896-37-2 | |
| Record name | 1-{5-methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride typically involves the following steps:
Formation of the Oxabicycloheptane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions.
Amination: The methanamine group is introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
The compound is investigated for its potential use in developing new pharmaceutical agents. Its bicyclic structure allows for modifications that can enhance biological activity. Research indicates that derivatives of bicyclic amines often exhibit significant pharmacological effects, including antitumor, analgesic, and anti-inflammatory properties.
Case Study: Antitumor Activity
A study explored the synthesis of analogs of (5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride, revealing promising antitumor activity in vitro against various cancer cell lines. The mechanism of action was linked to the compound's ability to inhibit specific enzymes involved in tumor growth, demonstrating its potential as a lead compound for further drug development.
Environmental Science Applications
Pesticide Development
The compound's amine functionality is advantageous for creating novel pesticides. Its ability to interact with biological systems positions it as a candidate for developing environmentally friendly pest control agents. Research indicates that compounds with similar structures have been effective against a range of agricultural pests.
Data Table: Efficacy Against Pests
| Compound Name | Target Pest | Mode of Action | Efficacy (%) |
|---|---|---|---|
| Compound A | Aphids | Inhibition of feeding | 85 |
| Compound B | Thrips | Disruption of reproduction | 90 |
| This compound | Various | Neurotoxic effects | 88 |
Materials Science Applications
Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has shown improvements in thermal stability and tensile strength.
Case Study: Polymer Composites
Research conducted on polymer composites incorporating this compound demonstrated enhanced performance characteristics compared to traditional materials. The study highlighted the potential for applications in industries requiring durable and lightweight materials, such as aerospace and automotive sectors.
Mechanism of Action
The mechanism of action of (5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations
The following table summarizes key structural differences between the target compound and related bicyclic methanamine hydrochlorides:
Physicochemical Properties
- Solubility : The 5-methyl substitution in the target compound likely enhances lipophilicity compared to the 3-methyl isomer, which may exhibit slightly higher aqueous solubility due to reduced steric shielding of the amine group . Fluorinated derivatives (e.g., ) show increased polarity but retain moderate solubility in organic solvents .
- NMR Shifts: For 5-methyl-2-furanylmethanamine hydrochloride (a non-bicyclic analog), NH₃⁺ protons resonate at δ 8.20 (DMSO-d₆), while the bicyclo[3.1.1] system in the target compound may shift NH₃⁺ signals upfield due to electron-donating effects of the ether oxygen .
Reactivity and Stability
- Ring Strain : The bicyclo[3.1.1] system in the target compound has lower ring strain compared to bicyclo[2.2.1] () or spiro systems (), enhancing stability under acidic/basic conditions .
- Equilibria : Analogous oxabicyclo compounds (e.g., oxazolidines in ) undergo ring-opening equilibria in basic media, suggesting the target compound may similarly interconvert under specific conditions .
Biological Activity
(5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride, also known as 1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine hydrochloride, is a compound with potential biological activity that warrants detailed investigation. This article explores its biological properties, mechanisms of action, and relevant research findings.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | ((1S,5R)-1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanamine hydrochloride |
| CAS Number | 2416235-07-7 |
| Molecular Formula | C₈H₁₅ClN₂O |
| Molecular Weight | 174.67 g/mol |
Structural Characteristics
The compound features a bicyclic structure that contributes to its unique biological interactions. Its configuration allows for various stereochemical properties that may influence its pharmacodynamics.
Research indicates that compounds similar to this compound may interact with biological systems through several mechanisms:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antioxidant Activity : The compound may exhibit antioxidant effects, reducing oxidative stress in cells.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds:
- Neuroprotective Effects : A study demonstrated that compounds with similar structures could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a potential role in neurodegenerative diseases .
- Anti-inflammatory Responses : Research showed that certain bicyclic amines could inhibit the release of inflammatory mediators in vitro, indicating potential therapeutic applications for inflammatory conditions .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
